R(+)-IAA-94
Description
Contextualizing R(+)-IAA-94 as a Pharmacological Probe in Ion Channel Studies
As a pharmacological probe, this compound is utilized to modulate chloride channel function, allowing researchers to explore the roles of these channels in cellular processes. chemsrc.comcenmed.com Its ability to inhibit chloride channels has been exploited in studies ranging from characterizing channel activity in artificial bilayers to investigating their involvement in complex cellular phenomena like cell cycle progression and mitochondrial function. plos.orgfrontiersin.orgnih.gov While initially recognized for its potency as an epithelial chloride channel blocker, research has revealed that this compound can interact with various chloride channels located in different cellular compartments, including the nucleoplasm, nuclear membrane, cytoplasm, and plasma membrane. scbt.com
Historical Development of Indanyloxyacetic Acid Class Inhibitors
This compound belongs to the class of indanyloxyacetic acid inhibitors. The development of this class of compounds stems from efforts to identify effective blockers of epithelial chloride channels. chemsrc.comcenmed.comnih.gov These inhibitors, including this compound, were designed based on the structure of the glutathione (B108866) S-transferase (GST) inhibitor ethacrynic acid. researchgate.netbiorxiv.orgbiorxiv.orgqmul.ac.uk The high affinity of compounds like this compound for chloride channels has been leveraged not only for modulating their function but also for their isolation and reconstitution in research settings. chemsrc.comcenmed.com Early studies screened libraries of compounds, including derivatives of indanyloxyacetic acid, for their ability to act as chloride channel antagonists. nih.gov
Overview of Chloride Intracellular Channel (CLIC) Proteins and their Biological Relevance
Chloride Intracellular Channel (CLIC) proteins constitute a family of six evolutionarily conserved proteins in humans: CLIC1, CLIC2, CLIC3, CLIC4, CLIC5, and CLIC6. plos.orgmdpi.com A unique characteristic of CLIC proteins is their existence in both monomeric soluble forms and as integral membrane proteins capable of functioning as chloride-selective ion channels. plos.orgmdpi.comnih.gov This spontaneous transition between soluble and membrane-inserted states is a key feature of CLICs. plos.org
Beyond their role as potential ion channels, CLIC proteins have been shown to possess enzymatic activity. plos.orgnih.gov In their soluble form, CLIC proteins adopt a glutathione S-transferase (GST) fold and have an active site with a conserved glutaredoxin monothiol motif, similar to omega class GSTs. plos.orgnih.gov This allows them to exhibit glutaredoxin-like glutathione-dependent oxidoreductase enzymatic activity. plos.org
CLIC proteins are involved in a diverse range of biological processes. Studies, often utilizing knock-out mouse models, suggest their involvement in regulating cell growth, cell division, apoptosis, acidification of intracellular organelles, formation of stereocilia, and development of the organ of Corti. plos.org They have also been implicated in processes such as tubulogenesis, actin-dependent membrane remodeling, endosomal trafficking, vacuole formation and fusion, and intravesicular pH regulation. biologists.com Furthermore, CLICs have been linked to various pathological conditions, including cardiovascular diseases, neurophysiological disorders like Alzheimer's disease, and cancer. frontiersin.orgnih.govbiologists.com The differential expression and localization of CLICs in cancer cells during metastasis are areas of ongoing research. frontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2R)-6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJGTHBMJBOSP-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54197-31-8 | |
| Record name | 2-[[(2R)-6,7-Dichloro-2-cyclopentyl-2,3-dihydro-2-methyl-1-oxo-1H-inden-5-yl]oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54197-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular and Cellular Mechanisms of Action of R + Iaa 94
Direct Inhibition of Chloride Channel Activity
R(+)-IAA-94 exerts its effects primarily through the direct inhibition of chloride channel activity. medchemexpress.comscbt.commedchemexpress.comfishersci.no This inhibitory action has been characterized across various types of chloride channels, particularly those found in epithelial tissues and the Chloride Intracellular Channel (CLIC) protein family.
Characterization of Inhibitory Effects on Epithelial Chloride Channels
This compound is recognized as a potent blocker of epithelial chloride channels. medchemexpress.comscbt.commedchemexpress.comfishersci.no Studies have demonstrated that this compound can inhibit chloride transport processes in membrane vesicles from bovine kidney cortex and apical membrane vesicles from trachea. semanticscholar.org The conductance in these vesicles was reduced by preincubating them with ATP or ATP-γ-S, and this compound was identified as a potent inhibitor. semanticscholar.org High-affinity binding sites for tritiated IAA-94 have been found in kidney cortex membrane vesicles, with a dissociation constant similar to the inhibition constant. semanticscholar.org The inhibitory potency of various IAA derivatives correlated well with their ability to displace [³H]IAA-94 from its binding site. semanticscholar.org While this compound inhibited conductance in both kidney and trachea vesicles, its inhibitory effects were weaker on the tracheal channel. semanticscholar.org this compound has also been shown to inhibit volume-sensitive outwardly rectifying (VSOR) Cl⁻ channels in cortical neurons in brain slices. nih.gov
Interaction Profile with Chloride Intracellular Channel (CLIC) Proteins (e.g., CLIC1, CLIC3, CLIC4, CLIC5)
This compound interacts with various members of the CLIC protein family, including CLIC1, CLIC3, CLIC4, and CLIC5. researchgate.net It functions as an intracellular chloride channel blocker and its design is based on the GST inhibitor, ethacrynic acid. researchgate.netresearchgate.net While effective, this compound has been noted to lack specificity, binding to multiple CLIC family members as well as other chloride channels like pannexin1, bestrophin, calcium-activated chloride channels, and volume regulated anion channels (VRAC). researchgate.netbiorxiv.org
This compound has been shown to specifically inhibit the activity of CLIC channels at concentrations typically ≤100 µM. mdpi.com In vitro studies using artificial bilayers have confirmed that IAA-94 inhibits CLIC channels formed by recombinant soluble CLIC1. plos.org Electrophysiological studies have demonstrated that IAA-94 blocks CLIC1 ion channel activity in cells. plos.org The compound has been shown to reduce CLIC1-mediated current in microglial cells stimulated with amyloid-β. nih.govjneurosci.org This reduction in current by IAA-94 was significant and suggested that IAA-94 and DIDS (another chloride channel blocker) act on different targets. jneurosci.org
This compound also inhibits the oxidoreductase enzymatic activity of CLIC1, CLIC3, and CLIC4. researchgate.netmdpi.complos.org This inhibition of enzymatic activity coincides with its ability to block CLIC1 channel activity. researchgate.net
The following table summarizes some of the CLIC proteins inhibited by this compound:
| CLIC Protein | Inhibition by this compound | Notes | Source(s) |
| CLIC1 | Yes | Inhibits ion channel activity and oxidoreductase enzymatic activity. researchgate.netmdpi.complos.org | researchgate.netresearchgate.netmdpi.complos.org |
| CLIC3 | Yes | Inhibits oxidoreductase enzymatic activity. mdpi.com | researchgate.netmdpi.com |
| CLIC4 | Yes | Inhibits oxidoreductase enzymatic activity. mdpi.com | researchgate.netmdpi.com |
| CLIC5 | Yes | Binds to CLIC5. researchgate.net | researchgate.net |
| CLIC6 | Yes | Inhibits CLIC6 currents in whole-cell configuration. researchgate.net | researchgate.net |
Reversibility and Kinetics of Channel Inhibition
The inhibition of chloride channels by this compound can be reversible. For instance, the depolarization caused by IAA-94 in microglial cells was completely reversible upon washout of the compound. jneurosci.org
While specific detailed kinetic parameters like association and dissociation rates for this compound with various chloride channels are not extensively detailed in the provided snippets, the high affinity of IAA-94 for chloride channels has been noted. medchemexpress.comchemsrc.com An apparent IC₅₀ of 8.6 µM was reported for CLIC-1 dependent chloride permeability in reconstituted phospholipid vesicles, while the open probability of CLIC-1 channels in planar bilayers was decreased by IAA-94 with an apparent IC₅₀ of 86 µM at 50 mV. researchgate.net This suggests that the observed inhibitory effect and its kinetics can vary depending on the experimental setup (e.g., vesicular transport vs. planar bilayer).
Modulation of CLIC Protein Conformation and State Transitions
CLIC proteins exist in both soluble and integral membrane forms and are capable of transitioning between these states. mdpi.combiologists.comtcdb.org this compound's interaction with CLIC proteins may influence these conformational changes and state transitions.
Influence on Soluble and Membrane-Inserted CLIC Forms
CLIC proteins, such as CLIC1, can shift between distinct structural conformations, existing as both soluble and integral membrane proteins. mdpi.combiologists.comtcdb.org The structural transition of CLIC1 from its soluble form to the integral membrane form is thought to involve a significant disruption of its N-terminal domain. researchgate.netplos.org
IAA-94 is believed to bind within a long cleft between the N- and C-terminal domains of CLIC proteins, potentially interfering with substrate binding and catalysis in their soluble form. researchgate.netbiologists.comnih.gov Due to its structural homology to ethacrynic acid, IAA-94 is suggested to bind to CLIC1 in a slot adjacent to the glutathione (B108866) (GSH) binding site. nih.gov
The inhibition of the soluble form's enzymatic activity by IAA-94 coincides with the blockage of its channel function. researchgate.netplos.org One hypothesis is that the inhibition of the channel is mediated by the inhibition of the enzymatic activity of the soluble form of CLIC1. plos.org Given the potential structural changes upon membrane insertion, it is considered unlikely, though possible, that IAA-94 directly binds to the integral membrane form if its binding site is primarily in the cleft of the soluble form. researchgate.netplos.org
Impact on CLIC Protein Membrane Translocation
CLIC proteins, including CLIC1 and CLIC4, undergo rapid translocation between cellular compartments, such as recruitment from the cytosol to the plasma membrane or vesicular membranes, often in response to stimuli. nih.govbiologists.com
While the provided information primarily focuses on IAA-94's inhibitory effects on channel activity and enzymatic function, some studies touch upon the relationship between CLIC function, translocation, and the effects of inhibitors. For example, the inhibition of CLIC1 channel activity by IAA-94 has been shown to reduce intracellular ROS production, which can regulate CLIC1 translocation. spandidos-publications.com Conversely, CLIC1 chloride current is necessary for ROS production by NADPH oxidase. spandidos-publications.com
Furthermore, functionally suppressing CLIC1 using IAA-94 has been shown to inhibit the migration and invasion of colon cancer cells, an effect attributed to a decrease in regulatory volume decrease (RVD) capacity. spandidos-publications.comunimi.it CLIC1 chloride conductance is altered during the cell cycle, and CLIC1 is selectively expressed on the plasma membrane during the G2/M phase. spandidos-publications.com Treatment with chloride channel blockers like IAA-94 has been shown to arrest the cell cycle in the G2/M phase. spandidos-publications.comfrontiersin.org This suggests an indirect impact of IAA-94 on processes linked to CLIC translocation and function during the cell cycle.
However, the precise direct impact of this compound on the mechanism of CLIC protein membrane translocation itself is not explicitly detailed in the provided search results. While it affects downstream processes linked to translocation (like ROS production and cell cycle progression), the direct modulation of the translocation machinery or signals by this compound requires further elucidation. biologists.com
Enzymatic Activity Inhibition of Soluble CLICs
CLIC proteins are unusual in that they exist in both soluble, monomeric forms and as integral membrane proteins where they can function as chloride-selective ion channels nih.govtcdb.orgplos.org. Recent research has revealed that, in addition to their potential ion channel activity, soluble CLIC proteins possess enzymatic functions nih.govtcdb.orgplos.orgmdpi.combiologists.com.
Glutaredoxin-Like Oxidoreductase Activity of CLIC Proteins
In their soluble state, CLIC proteins, including CLIC1, CLIC2, CLIC3, and CLIC4, demonstrate glutathione-dependent oxidoreductase enzymatic activity, characterized as glutaredoxin-like activity nih.govtcdb.orgplos.orgmdpi.combiologists.com. This activity is assessed using assays such as the 2-hydroxyethyl disulfide (HEDS) assay, which is a characteristic assay for glutaredoxin proteins nih.govplos.orgresearchgate.net. The soluble form of CLIC proteins adopts a glutathione S-transferase (GST) fold and contains an active site with a conserved glutaredoxin monothiol or dithiol motif nih.govtcdb.orgbiologists.comresearchgate.net. For instance, CLIC1 and CLIC4 contain a monothiol motif (CPFS), while CLIC2 and CLIC3 contain a dithiol motif (CPFC) nih.govresearchgate.net. Mutagenesis studies have identified Cysteine 24 as a key catalytic residue in CLIC1's oxidoreductase activity nih.govtcdb.org. This enzymatic function suggests that soluble CLICs may play a role in catalyzing the reduction of disulfides within cells nih.govresearchgate.net. CLIC1 has also been shown to reduce substrates like sodium selenite (B80905) and dehydroascorbate in a glutathione-dependent manner, suggesting a potential protective function against oxidation nih.gov. The enzymatic activity of CLIC proteins can be influenced by factors such as temperature and pH, with different CLIC isoforms exhibiting distinct optimal conditions mdpi.com.
Table 1: Optimal Conditions for Enzymatic Activity of Select Soluble CLIC Proteins
| CLIC Protein | Optimal pH | Optimal Temperature (°C) |
| CLIC1 | 7 | 37 |
| CLIC3 | 5 | Not specified (relatively heat stable) |
| CLIC4 | 8 | 37 |
*Data compiled from search results mdpi.com.
This compound Mediated Inhibition of CLIC Enzymatic Function
This compound (often referred to as IAA-94) is a known inhibitor of CLIC proteins nih.govtcdb.orgplos.orgmdpi.comresearchgate.netnih.govbiorxiv.orgnih.gov. Studies have demonstrated that this compound can inhibit the glutaredoxin-like oxidoreductase enzymatic activity of soluble CLIC proteins, including CLIC1, CLIC3, and CLIC4 nih.govtcdb.orgplos.orgmdpi.comresearchgate.netnih.govnih.gov. In vitro experiments using the HEDS assay have shown that this compound can significantly inhibit the enzymatic activity of these proteins nih.govplos.orgmdpi.com. For example, this compound caused significant inhibition of CLIC1, CLIC3, and CLIC4 enzymatic activity, with CLIC1's activity being particularly sensitive mdpi.com. This inhibition of enzymatic activity by this compound coincides with its ability to block CLIC ion channel activity in electrophysiological studies nih.govplos.orgresearchgate.net. The inhibition of the soluble form's enzymatic activity by this compound is considered a more likely explanation for its effect on CLIC ion channel function compared to binding to a distinct site on the integral membrane form nih.govplos.orgresearchgate.net.
Molecular Determinants of this compound Binding and Inhibition
The inhibitory mechanism of this compound on soluble CLIC proteins is closely linked to its molecular structure and how it interacts with the protein's active site.
Structural Homology to Ethacrynic Acid and Analogous Binding
This compound is a homologue of ethacrynic acid nih.govresearchgate.netbiorxiv.orgnih.govwikipedia.orgresearchgate.neted.ac.ukoup.com. Ethacrynic acid is a known inhibitor of the enzymatic activity of several GSTs, a protein family to which CLICs share structural and evolutionary relationships nih.govresearchgate.netwikipedia.orgresearchgate.net. Due to this structural homology, this compound is believed to bind to CLIC proteins in a manner analogous to how ethacrynic acid binds to GSTs researchgate.neted.ac.uknih.gov. Ethacrynic acid binds to the electrophilic substrate site (the "H-site") in GSTs, which is adjacent to the glutathione (GSH) binding site researchgate.netnih.gov. Similarly, this compound is thought to bind to CLIC1 in a "slot" or cleft adjacent to the GSH binding site researchgate.netnih.gov. This binding site is surrounded by specific residues in CLIC1, including ALA-14, ASN-23, GLU-228, ALA-232, and TYR-233 nih.gov. The proximity of the this compound binding site to the GSH binding site suggests that the mechanisms of inhibition by this compound and the function of GSH in CLIC1 are likely related researchgate.netnih.gov.
Insights from Computational Modeling and Molecular Dynamics Simulations
Computational modeling and molecular dynamics (MD) simulations have provided valuable insights into the binding of this compound to CLIC proteins and the resulting inhibitory effects biorxiv.orgresearchgate.netnih.govfishersci.canih.govnih.govacs.org. Blind docking approaches have been used to predict potential binding sites of this compound on CLIC proteins, such as CLIC4 biorxiv.org. These studies suggest that this compound potentially binds around the GSH binding site, consistent with its structural similarity to ethacrynic acid biorxiv.org.
Molecular dynamics simulations can track the dynamic interactions between this compound and CLIC proteins over time, providing information on the stability of the complex and potential conformational changes induced by binding nih.govnih.govacs.org. While some computational studies have indicated potential binding around the GSH site, experimental validation, such as NMR data, has sometimes shown poor binding of this compound to the soluble form of certain CLICs, suggesting that observed inhibitory effects might be indirect or primarily related to the channel form biorxiv.org. However, other studies utilizing MD simulations have calculated binding free energies, indicating favorable interactions between this compound and CLIC1 nih.gov. These simulations can help to understand the contributions of different forces, such as van der Waals and electrostatic interactions, to the binding process nih.gov. Computational approaches continue to be valuable tools in exploring the complex interactions between this compound and CLIC proteins and elucidating the precise molecular determinants of its inhibitory action.
Table 2: Predicted Binding Free Energies (kcal/mol) of Compounds to CLIC1
| Compound | van der Waals | Electrostatics | Polar Solvation | Nonpolar Solvation | Total Binding Energy |
| IAA-94 | -18.83 | Not specified | Not specified | Not specified | Not specified |
| Compound 16 | -25.28 | -24.52 | Disfavors binding | Not specified | Not specified |
| Compound 20 | -28.67 | Not specified | Not specified | Not specified | Not specified |
| Compound 22* | -18.47 | Not specified | Not specified | Not specified | Not specified |
*Compounds 16, 20, and 22 are presented as examples from a study comparing novel inhibitors to IAA-94. *Data compiled from search results nih.gov.
Impact on Cellular Physiology and Preclinical Disease Models
Influence on Cellular Ion Homeostasis
R(+)-IAA-94 is recognized as a potent inhibitor of intracellular chloride channels, which are crucial for maintaining cellular ionic balance. nih.govnih.gov Its mechanism of action directly impacts the concentration and movement of chloride ions, leading to downstream effects on other transport systems.
This compound functions as a specific blocker of Chloride Intracellular Channel (CLIC) proteins. nih.govnih.gov These proteins can exist in both soluble and membrane-bound forms and are integral to the regulation of the cell cycle and other functions. nih.govfrontiersin.org By inhibiting these channels, this compound directly obstructs the flux of chloride ions across intracellular membranes. This blockade alters the electrochemical gradients within the cell, thereby regulating the intracellular chloride concentration. This targeted inhibition makes this compound a critical tool for studying the properties and physiological roles of chloride channels in various cellular preparations. caymanchem.com
The activity of this compound is not entirely isolated to chloride channels, as its effects can intersect with other ion transport systems. While specific to CLICs at lower concentrations, there is evidence that higher concentrations of this compound may produce non-specific effects, including the blockage of L-type Ca2+ channels. nih.govfrontiersin.org This suggests a potential for cross-talk between chloride and calcium signaling pathways under certain experimental conditions. The inhibition of CLIC proteins by this compound can also ablate the cardioprotective effects afforded by agents such as Cyclosporin (B1163) A, indicating an interaction between the pathways regulated by these distinct compounds. nih.gov
Modulation of Mitochondrial Functions
The compound's influence extends to the mitochondrion, a key organelle in cellular life and death pathways. This compound's targets, specifically CLIC4 and CLIC5, have been identified in cardiac mitochondria, linking its channel-blocking activity directly to mitochondrial physiology. nih.govfrontiersin.org
Research has firmly established that this compound modulates mitochondrial calcium homeostasis. It inhibits the calcium retention capacity (CRC) of isolated cardiac mitochondria in a concentration-dependent manner. nih.govnih.gov The CRC is a critical measure of mitochondrial viability, as it represents the calcium threshold required to induce the opening of the mitochondrial permeability transition pore (mPTP), a key event in pathways leading to cell death. nih.gov
Studies have shown that a low concentration of 3 μmol L−1 this compound can reduce the CRC by approximately 40%, while a higher concentration of 100 μmol L−1 leads to a reduction of about 85%. nih.gov This significant reduction in CRC promotes the early onset of mPTP opening. nih.gov Notably, this effect on CRC occurs without altering the mitochondrial membrane potential. nih.govnih.gov Furthermore, the mPTP blocker Cyclosporin A is unable to override the reduction in CRC mediated by this compound, suggesting that this compound-sensitive chloride channels play a distinct role in regulating the mPTP. nih.gov
| Concentration of this compound | Approximate Reduction in Mitochondrial CRC |
| 3 μmol L⁻¹ | ~40% |
| 100 μmol L⁻¹ | ~85% |
Data derived from studies on isolated cardiac mitochondria. nih.gov
Mitochondria are a primary site of reactive oxygen species (ROS) production, which are critical signaling molecules but can cause significant damage at high levels. mdpi.com Mitochondrial ion channels, including the CLIC proteins targeted by this compound, are involved in maintaining the organelle's functional integrity and ionic homeostasis. nih.gov The CLIC4 protein, in particular, is known to be present in mitochondria and to regulate mitochondrial function. frontiersin.org While direct studies measuring ROS production following this compound administration are limited, the compound's modulation of mitochondrial CLIC channels suggests an indirect role in regulating mitochondrial ROS homeostasis. The interaction between mitochondrial calcium levels and ROS production is well-documented, where increased mitochondrial calcium can lead to higher ROS production. mdpi.com By altering mitochondrial calcium handling and CRC, this compound likely influences the delicate balance of ROS production within the mitochondria.
The role of this compound in mitochondrial dynamics—the processes of fission and fusion that maintain mitochondrial health—is an emerging area of investigation. frontiersin.orgfrontiersin.org However, a clear link has been established between its targets and the metabolic reprogramming of endothelial cells. CLIC1 and CLIC4 are the predominant CLIC proteins expressed in endothelial cells. nih.gov In pathological conditions such as pulmonary arterial hypertension (PAH), which is characterized by aberrant endothelial cell metabolism, the expression of these channels is increased. nih.gov The metabolic shift toward cytoplasmic glycolysis, a hallmark of PAH, is driven by factors that can be influenced by CLIC activity. nih.gov As a pharmacological inhibitor of CLIC channels, this compound is considered a tool that could be used to study and potentially target this pathological metabolic reprogramming in endothelial cells. nih.gov
Effects on Cell Signaling Pathways
The compound this compound, primarily known as an inhibitor of chloride intracellular channel (CLIC) proteins, exerts significant influence over several critical cell signaling pathways. caymanchem.com Its mechanism of action, centered on the modulation of chloride ion flux, initiates a cascade of downstream effects that impact inflammatory responses, oxidative stress signaling, and cytoskeletal dynamics.
Research indicates that this compound can modulate the RhoA/ROCK (Ras homolog gene family member A/Rho-associated coiled-coil containing protein kinase) signaling pathway, which is a pivotal regulator of the actin cytoskeleton, cell polarity, and migration. thno.orgmdpi.comucl.ac.uk In a study involving airway epithelial cells, treatment with this compound was found to increase the intracellular chloride concentration, which subsequently promoted the activation of RhoA. thno.org This suggests a direct link between the chloride channel inhibition by this compound and the activation of this pathway.
Further evidence comes from studies on CLIC1, the primary target of IAA-94. In endothelial cells, CLIC1 has been identified as an essential component for the activation of RhoA downstream of sphingosine (B13886) 1-phosphate (S1P) receptors. nih.govnih.gov The inhibition of CLIC1 function, such as by IAA-94, would be expected to interfere with this signaling axis, thereby affecting processes like stress fiber formation and cell contractility. nih.gov The modulation of the RhoA/ROCK pathway represents a key mechanism through which this compound can influence cellular physical structures and motility. thno.org
Table 1: this compound and its Connection to the RhoA/ROCK Pathway
| Model System | Observation | Mechanism | Reference |
| Airway Epithelial Cells | Treatment with this compound increased RhoA activity. | Increased intracellular Cl⁻ concentration promoted RhoA activation. | thno.org |
| Endothelial Cells | CLIC1 (target of IAA-94) is essential for S1P-induced RhoA activation. | CLIC1 acts as an essential link between GPCRs (like S1PR2/3) and RhoA signaling. | nih.govnih.gov |
This compound interacts with signaling cascades mediated by reactive oxygen species (ROS), particularly pathways involving mitogen-activated protein kinases (MAPKs) like p38 and ERK. semanticscholar.orgnih.gov A direct link was established in a study on gastric cancer cells, which demonstrated that CLIC1 regulates cell migration and invasion through a ROS-mediated p38 MAPK signaling pathway. semanticscholar.org In this model, the functional inhibition of CLIC1 using IAA-94 significantly decreased the generation of ROS and reduced the levels of phosphorylated p38 MAPK under hypoxia-reoxygenation conditions. semanticscholar.org
The role of IAA-94 in modulating ROS is supported by other studies. In microglia and glioblastoma stem cells, CLIC1 function is required for the production of ROS. nih.govaacrjournals.org The application of IAA-94 was shown to significantly hamper ROS generation in these cells, indicating that the compound can disrupt a feed-forward mechanism between CLIC1 channel activity and ROS production. nih.govaacrjournals.org While some studies show CLIC1 inhibition leads to a decrease in ROS, others have found that CLIC1 knockdown can trigger excessive ROS production and subsequent activation of JNK, another MAPK protein. semanticscholar.orgnih.gov This suggests the interaction between this compound and ROS-mediated signaling is complex and may be context-dependent. The p38 and ERK pathways are known to be activated by ROS and are involved in regulating cellular responses to stress, inflammation, and apoptosis. nih.govresearchgate.netmdpi.com
This compound has been identified as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex crucial for innate immune responses and the production of pro-inflammatory cytokines. Research has shown that IAA-94 can suppress the activation of the NLRP3 inflammasome. The proposed mechanism involves the compound's primary function as a chloride channel blocker; it impedes pyroptosis mediated by NLRP3 inflammasome formation by blocking CLIC-mediated chloride efflux. Furthermore, IAA-94 was observed to interfere with the critical interaction between NEK7 and NLRP3, which is a necessary step for inflammasome assembly and activation.
Impact on Cell Cycle Progression and Cellular Proliferation
The inhibition of CLIC1 by this compound has profound effects on cell cycle control and the proliferative capacity of cells, particularly in cancer models. aacrjournals.orgnih.gov
The primary impact of this compound on the cell cycle appears to be the induction of arrest, particularly at the G1/S transition. aacrjournals.org In human glioblastoma stem cells (GSCs), CLIC1 functions as a "cell-cycle accelerator," and its activity is essential for the progression from the G1 to the S phase. aacrjournals.org This process is linked to ROS accumulation, which acts as a signal for cell cycle progression. aacrjournals.org By inhibiting CLIC1, this compound can disrupt this mechanism, leading to a halt in cell cycle progression. aacrjournals.orgnih.gov
Studies involving the genetic knockdown of CLIC1, which mimics the effect of an inhibitor like IAA-94, have provided further evidence. In esophageal squamous cell carcinoma cells, the depletion of CLIC1 led to an increase in the number of cells in the sub-G1 phase, which is indicative of apoptosis and cell death linked to the disruption of the cell cycle. researchgate.net This demonstrates that interfering with CLIC1 function is a viable strategy to induce cell cycle arrest and subsequent apoptosis in cancer cells.
Consistent with its ability to induce cell cycle arrest, this compound demonstrates significant anti-proliferative activity in various research models. nih.gov Its target, CLIC1, is often overexpressed in tumors and is crucial for the proliferation and self-renewal of cancer stem cells, such as those isolated from human glioblastomas. aacrjournals.orgnih.gov
The pharmacological inhibition of CLIC1 with compounds like this compound or its genetic downregulation has been shown to significantly decrease the number of viable cancer cells and impair their ability to self-renew, migrate, and invade. nih.govdergipark.org.tr For example, targeting CLIC1 in glioblastoma stem cells leads to a potent anti-proliferative effect in both 2D cultures and 3D spheroids. nih.gov Similarly, in models of esophageal cancer, knockdown of CLIC1 inhibited in vitro cell proliferation. researchgate.net These findings underscore the critical role of the CLIC1 channel in maintaining the highly proliferative state of certain cancer cells, making its inhibitor, this compound, a compound of significant interest in preclinical cancer research. nih.govresearcher.lifemdpi.comnih.govmdpi.com
Table 2: Effects of CLIC1 Inhibition (via IAA-94 or Knockdown) on Cellular Proliferation
| Cell Model | Effect of CLIC1 Inhibition | Key Findings | Reference |
| Glioblastoma Stem Cells (GSCs) | Potent anti-proliferative effect; Impaired self-renewal and invasion. | CLIC1 activity is crucial for GSC survival and proliferation; acts as a G1-S accelerator. | aacrjournals.orgnih.gov |
| Esophageal Squamous Carcinoma Cells | Inhibition of cell proliferation; Increase in sub-G1 cell population. | CLIC1 has a critical function in controlling the proliferation and survival of these cells. | researchgate.net |
| Gastric Cancer Cells | Inhibition of migration and invasion. | CLIC1 regulates metastasis-related processes via ROS-mediated p38 MAPK pathway. | semanticscholar.org |
Functional Consequences in Preclinical Disease Models
The pharmacological modulation of chloride channels by this compound has been investigated in a variety of preclinical disease models, revealing its significant impact on fundamental cellular processes that are often dysregulated in pathological states. These studies have provided crucial insights into the potential roles of this compound-sensitive chloride channels in cancer progression, cardiovascular injury, vascular inflammation, and neurodegeneration.
Investigating Cellular Migration and Invasion (e.g., Airway Epithelial Cells, Colon Cancer Cells)
The migration and invasion of cells are critical processes in both physiological and pathological contexts, such as wound healing and cancer metastasis. Research has demonstrated that this compound can significantly influence these activities in different cell types.
In the context of airway epithelial cells, studies have shown that treatment with this compound, as a chloride intracellular channel (CLIC) inhibitor, can lead to an increase in intracellular chloride concentration. nih.govnih.gov This alteration in ion homeostasis has been found to improve epithelial cell migration. nih.govnih.gov The proposed mechanism involves the activation of the RhoA/ROCK pathway, which in turn promotes the reorganization of the F-actin cytoskeleton and reduces cell stiffness, thereby facilitating cell movement. nih.govnih.gov
Conversely, in the realm of oncology, particularly colon cancer, this compound has been shown to inhibit cellular migration and invasion. nih.govnih.gov The functional suppression of the chloride intracellular channel 1 (CLIC1) by this compound leads to a decrease in the migration and invasion of colon cancer cells in a dose-dependent manner. nih.gov Further investigation has revealed that in colon cancer cells under hypoxia-reoxygenation conditions, which mimic aspects of the tumor microenvironment, this compound can markedly decrease the generation of reactive oxygen species (ROS). nih.gov This reduction in ROS levels subsequently inhibits the activation of the MAPK/ERK signaling pathway, a key regulator of cell migration and invasion. nih.gov
Table 1: Effects of this compound on Cellular Migration and Invasion
| Cell Type | Experimental Model | Effect of this compound | Underlying Mechanism |
|---|---|---|---|
| Airway Epithelial Cells | In vitro wound healing assay | Promotes migration | Increased intracellular Cl-, activation of RhoA/ROCK pathway, F-actin reorganization nih.govnih.gov |
| Colon Cancer Cells (LOVO, HT29) | In vitro migration and invasion assays | Inhibits migration and invasion | Suppression of CLIC1, decreased ROS generation, inhibition of ROS/ERK pathway nih.govnih.gov |
Myocardial Injury and Cardioprotection Studies in Animal Models
Preclinical studies utilizing animal models of myocardial ischemia-reperfusion (IR) injury have consistently demonstrated that this compound has a detrimental effect on cardiac tissue. The administration of this compound has been shown to increase the size of myocardial infarction. nih.govresearchgate.net This effect is attributed to the compound's ability to reduce the calcium retention capacity (CRC) of cardiac mitochondria in a concentration-dependent manner. nih.govresearchgate.net
The mitochondrial permeability transition pore (mPTP) plays a critical role in mediating cell death following IR injury, and its opening is triggered by calcium overload. By decreasing the mitochondrial CRC, this compound effectively lowers the threshold for mPTP opening, thereby exacerbating cell death and myocardial damage. nih.govresearchgate.net
Furthermore, this compound has been found to abrogate the cardioprotective effects of ischemic preconditioning and pharmacological agents like cyclosporin A. nih.govresearchgate.net This suggests that this compound-sensitive chloride channels are involved in endogenous cardioprotective signaling pathways. The cardio-deleterious effects of this compound appear to be mediated by its modulation of mitochondrial CRC, highlighting a critical role for these chloride channels in the pathophysiology of myocardial infarction. nih.govresearchgate.net
Table 2: Impact of this compound on Myocardial Injury in Animal Models
| Animal Model | Experimental Condition | Key Finding | Proposed Mechanism of Action |
|---|---|---|---|
| Rat | In vivo ischemia-reperfusion | Increased myocardial infarction size | Reduced calcium retention capacity of cardiac mitochondria, promoting mPTP opening nih.govresearchgate.net |
| Rabbit | Ex vivo ischemia-reperfusion | Abrogation of cardioprotection | Inhibition of protective signaling pathways involving IAA-94 sensitive chloride channels nih.gov |
Role in Vascular Inflammation and Oxidative Stress Mechanisms
The endothelium plays a crucial role in maintaining vascular homeostasis, and its dysfunction is a key initiating event in the pathogenesis of atherosclerosis. This dysfunction is often characterized by vascular inflammation and oxidative stress. Studies have implicated the this compound target, CLIC1, in these processes.
In human umbilical vein endothelial cells (HUVECs), exposure to oxidative stress in the form of hydrogen peroxide (H₂O₂) has been shown to enhance the expression of CLIC1. The inhibition of CLIC1, either through gene knockout or by using this compound, led to a significant reduction in ROS production. nih.gov Furthermore, this compound treatment increased the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and decreased the levels of the lipid peroxidation product malondialdehyde (MDA), indicating an abatement of oxidative stress. nih.gov
In addition to reducing oxidative stress, the suppression of CLIC1 by this compound in HUVECs also resulted in a decreased expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as adhesion molecules like ICAM-1 and VCAM-1. nih.gov These findings suggest that this compound, by inhibiting CLIC1, can attenuate vascular inflammation and oxidative stress, thereby protecting against endothelial injury. nih.gov
Implications in Neurodegeneration and Modulating Tumor Growth in Experimental Systems
The role of this compound-sensitive chloride channels is also being explored in the contexts of neurodegeneration and cancer cell proliferation. In the field of neuroinflammation, which is a common feature of many neurodegenerative diseases, microglial activation plays a central role. Research has shown that this compound can inhibit the proliferation of microglia induced by amyloid-beta (Aβ), a key pathogenic component in Alzheimer's disease. researchgate.net This suggests a potential role for CLIC1, the target of this compound, in the inflammatory processes associated with neurodegeneration. researchgate.net
In the context of cancer, the involvement of chloride channels in cell proliferation is an active area of investigation. For instance, in gallbladder cancer cells, the use of the CLIC1 selective inhibitor this compound was found to reduce the cytotoxic effects of the anti-diabetic and anti-cancer drug metformin. nih.gov This indicates that the functional state of CLIC1 can influence the therapeutic efficacy of other drugs and suggests a complex role for this channel in cancer cell viability and response to treatment. nih.gov While the direct effects of this compound on tumor growth in vivo are still being elucidated, these findings point towards the therapeutic potential of targeting this compound-sensitive channels in both neurodegenerative and oncological diseases.
Methodological Approaches for Investigating R + Iaa 94
Electrophysiological Techniques
Electrophysiological techniques are crucial for characterizing the effects of R(+)-IAA-94 on ion channel function by measuring electrical currents across cell membranes or lipid bilayers.
Patch-clamp electrophysiology is a versatile technique used to record ion channel activity in various preparations, including intact cells and isolated organelles. Standard cell-attached and nucleus-attached patch-clamp techniques have been applied to study ion channels in cells like CHO-K1. 36.112.18 Whole-cell patch clamp has been employed in transiently transfected HEK cells to investigate CLIC1, utilizing IAA-94 subtraction to isolate the inhibitor-sensitive current. This subtraction method helps to specifically identify currents mediated by CLIC1 that are blocked by IAA-94. Patch-clamp has also been used to observe IAA-94 sensitive Cl⁻ channel activity in cardiac mitoplasts, which are mitochondria stripped of their outer membranes, isolated from R. norvegicus. uni.lu This indicates the presence of IAA-94 sensitive channels within the inner mitochondrial membrane. uni.lu Perforated-cell patch clamp is another configuration used to measure the summed activity of ion channels in a single cell membrane while minimizing the disruption of intracellular signaling pathways. The technique fundamentally involves forming a high-resistance seal between a glass micropipette filled with an electrolyte solution and the cell membrane, allowing for the measurement of currents flowing through ion channels within that isolated patch or the whole cell.
Planar lipid bilayer reconstitution is a powerful method for studying the activity of individual ion channels in a controlled environment. CLIC proteins, including CLIC1, CLIC4, CLIC5A, and CLIC5, have been successfully reconstituted into artificial liposomes and planar lipid bilayers. nih.gov This reconstitution consistently demonstrates Cl⁻-selective channel activity that is sensitive to IAA-94. nih.gov The technique allows for the functional characterization of channel-forming proteins at very low concentrations. Various methods exist for forming planar lipid bilayers, such as the Mueller-Rudin, Montal-Mueller, and liposome (B1194612) formation techniques. A more recent development is the "wicking" method, which facilitates the rapid manual insertion of ion channels like CLIC1 into planar lipid bilayers. Studies using the wicking method have shown that reconstituted CLIC1 exhibits biophysical characteristics consistent with previously published reports and maintains sensitivity to IAA-94. Single-channel conductance values for CLIC1 reconstituted in artificial bilayers have been reported, providing quantitative data on the ion conduction properties of the channel.
An example of single-channel conductance data for CLIC1 in artificial lipid bilayers:
| Protein | Method | Conductance (pS) | Reference |
| CLIC1 | Artificial Bilayer | 29.6 ± 1.9 | |
| CLIC1 | Artificial Bilayer | 31.1 ± 1.8 | |
| CLIC1 | Artificial Bilayer | 67.5 ± 6.9 | |
| CLIC1 | Wicking Method | 33.2 ± 5.7 | |
| CLIC1 | Planar Bilayer | ~6-120 | nih.gov |
| CLIC4 | Planar Bilayer | ~1-86 | nih.gov |
| CLIC5 | Planar Bilayer | ~3-400 | nih.gov |
| CLIC-like mitochondrial channel | Inner mitochondrial membrane | ~100 | nih.gov |
These studies highlight the utility of planar lipid bilayer reconstitution in characterizing the ion channel properties of CLIC proteins and their modulation by compounds like this compound at the single-channel level.
Biochemical and Cell-Based Assays
Beyond electrophysiology, biochemical and cell-based assays are employed to investigate the interaction of this compound with CLIC proteins and the resulting cellular consequences.
The high affinity of IAA-94 for certain chloride channels has been exploited for the purification and isolation of these proteins. caymanchem.com Notably, IAA-94 was originally used as an affinity ligand to purify the first identified CLIC protein, p64 (later identified as CLIC5B), from bovine kidney microsomes and lysates. cenmed.comuni.lunih.gov This pioneering work demonstrated the utility of this compound as a tool for isolating specific proteins based on their binding characteristics. A similar affinity purification procedure using IAA-binding has also been applied to isolate proteins from solubilized skeletal muscle sarcolemma.
Recent research has revealed that CLIC proteins, in addition to their ion channel properties, also possess enzymatic activity. Purified CLIC proteins, including CLIC1, CLIC2, and CLIC4, have been shown to exhibit glutaredoxin-like oxidoreductase activity in vitro. cenmed.com This enzymatic function is dependent on a reactive cysteine residue within the protein structure. cenmed.com Importantly, the enzymatic activity of CLIC1 has been found to be blocked by IAA-94. cenmed.com The HEDS (2-hydroxyethyl disulfide) assay system is one method used to characterize the kinetic properties of this enzymatic activity and to assess the effects of compounds like IAA-94. Studies using the HEDS assay have demonstrated that both IAA-94 and A9C completely inhibit the enzymatic activity of CLIC1. This suggests that this compound can interfere with both the channel and enzymatic functions of certain CLIC proteins.
Cellular assays are utilized to investigate the broader impact of this compound and CLIC protein modulation on cellular behavior. These assays include measurements of cell migration, proliferation, and ion flux, processes fundamental to various cellular functions and often altered in disease states. Blocking CLIC proteins with IAA-94 has been shown to reduce the generation of reactive oxygen species (ROS) and is hypothesized to inhibit migration and invasion in certain cancer cell types. nih.gov Furthermore, IAA-94 has been observed to induce cell cycle arrest at the G2-M phase, indicating a role for CLICs in cell cycle progression. nih.gov In vitro studies have also shown that IAA-94 can increase cell death. nih.gov Cellular chloride efflux assays are specifically used to measure the movement of chloride ions out of cells, providing a direct assessment of chloride channel activity in a cellular context. Cell volume regulation, which is intrinsically linked to ionic flux across the plasma membrane, is a critical process influencing cellular behaviors such as proliferation and migration. Investigations have also explored the presence of IAA-94 sensitive channels in mitochondria and their role in modulating mitochondrial physiology, including ROS generation and calcium capacity, which can impact cell proliferation. nih.gov
Advanced Imaging Techniques
Advanced imaging techniques play a crucial role in understanding the cellular disposition and dynamic behavior of chemical compounds. While specific detailed studies focusing solely on the advanced imaging of this compound itself are not extensively detailed in the provided search snippets, the general principles of these techniques are highly relevant for investigating a compound with cellular targets.
Subcellular Localization and Dynamic Imaging Studies
Subcellular localization studies aim to determine the distribution of a compound within different cellular compartments, such as the cytoplasm, nucleus, or specific organelles. For a compound like this compound, which interacts with a membrane protein like TMEM16A, understanding its precise location within the cell, particularly in relation to the plasma membrane or intracellular vesicles where the target protein might reside, is critical. These studies can be performed using techniques involving fluorescently labeled versions of the compound, allowing visualization under fluorescence microscopy. Confocal microscopy, for instance, can provide high-resolution images to pinpoint the compound's location.
Dynamic imaging studies extend this by observing the movement and localization of the compound over time in living cells. This can reveal the kinetics of compound uptake, trafficking within the cell, and binding to its target. Techniques like live-cell imaging and Förster Resonance Energy Transfer (FRET) could potentially be employed to study the interaction dynamics of labeled this compound with its target or other cellular components. While the search results mention imaging techniques like calcium imaging and electrophysiology in the context of studying TMEM16A channel activity influenced by inhibitors, applying advanced imaging directly to track this compound itself would provide valuable information about its cellular pharmacokinetics and pharmacodynamics at a visual level.
Computational and Structural Biology Approaches
Computational and structural biology approaches are indispensable for gaining molecular-level insights into how a compound interacts with its biological target and for the rational design of new molecules with desired properties. These methods leverage computational power and structural data to model and simulate biological processes.
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a small molecule (ligand), such as this compound, when it binds to a protein target, such as TMEM16A. By exploring various binding poses and scoring them based on predicted interaction energies, docking studies can suggest how this compound might fit into the binding site of TMEM16A and identify key residues involved in the interaction. This provides a structural hypothesis for the binding mode.
Molecular dynamics (MD) simulations take this a step further by simulating the time-dependent behavior of the ligand-protein complex. MD simulations treat the atoms of the molecule and protein as interacting particles governed by physical force fields, allowing researchers to observe the stability of the binding pose predicted by docking, the flexibility of the binding site, and the dynamic interactions between this compound and TMEM16A over time. These simulations can provide insights into the forces driving the interaction, potential conformational changes upon binding, and the residence time of the ligand in the binding pocket. While the provided snippets mention structure-activity relationship (SAR) studies related to TMEM16A inhibitors, which often utilize computational methods, detailed MD simulations specifically focused on this compound binding were not highlighted. However, these techniques are standard tools for investigating the molecular interactions of small molecule inhibitors with their protein targets.
Virtual Screening Methodologies for the Discovery of Novel Inhibitors
Virtual screening is a computational technique used to search large databases of chemical compounds for potential drug candidates based on their predicted ability to bind to a specific biological target. This approach can be used in the context of this compound and TMEM16A research in several ways. One method involves structure-based virtual screening, where the known or modeled 3D structure of the TMEM16A binding site is used as a template to identify compounds that are predicted to bind effectively. Another approach is ligand-based virtual screening, which uses the properties of known active compounds, such as this compound, to search for molecules with similar characteristics that are likely to exhibit similar biological activity.
These methodologies can significantly accelerate the discovery of novel inhibitors by computationally filtering vast chemical libraries down to a smaller, more manageable set of promising candidates for experimental testing. The search results indicate an interest in developing new TMEM16A inhibitors, and virtual screening is a common approach employed in such drug discovery efforts, potentially using this compound as a reference compound or leveraging structural information about its interaction with TMEM16A.
Structure Activity Relationship Investigations and Analog Development
Elucidating Key Structural Features of R(+)-IAA-94 for Chloride Channel Inhibition
This compound functions as a blocker of epithelial chloride channels and has been instrumental in the identification and purification of these proteins due to its high affinity chemsrc.com. Its inhibitory action is particularly noted against members of the CLIC family, including CLIC1 nih.govbiologists.comresearchgate.netnih.govplos.orgfrontiersin.orgmdpi.comresearchgate.netresearchgate.netnih.gov.
Structural studies and analyses suggest that this compound binds to CLIC proteins in a specific region. Due to its structural homology to ethacrynic acid, another known inhibitor, this compound is understood to bind to CLIC1 protein in a slot adjacent to the glutathione (B108866) (GSH) binding site nih.govresearchgate.net. This binding site is surrounded by key residues such as ALA-14, ASN-23, GLU-228, ALA-232, and TYR-233 in CLIC1 nih.gov. The structural similarity between CLIC proteins and the glutathione S-transferase (GST) superfamily is significant, as ethacrynic acid is a known GST inhibitor that binds to the electrophilic substrate site (H-site) adjacent to the GSH binding site in GSTs nih.govresearchgate.net. This shared structural feature and binding site proximity between CLICs and GSTs likely underlies the inhibitory mechanism of this compound nih.govresearchgate.netnih.govresearchgate.net. The inhibition of CLIC1 enzymatic activity by IAA-94 coincides with its ability to block CLIC1 channel activity researchgate.netnih.govplos.org.
Rational Design and Development of this compound Analogs for Enhanced Specificity
The development of this compound analogs has been driven by the need for inhibitors with enhanced specificity for particular CLIC isoforms and improved potency. While this compound is a potent blocker, it has been reported to lack specificity, binding to various members of the CLIC family (including CLIC1, CLIC3, CLIC4, and CLIC5) and other types of chloride channels researchgate.netbiorxiv.org. This lack of specificity can limit its utility as a precise tool for studying the functions of individual CLIC isoforms.
Design Principles Based on Ethacrynic Acid Homology and Binding Site Analysis
The design of this compound analogs has been significantly influenced by its structural homology to ethacrynic acid and the understanding of its binding site on CLIC proteins nih.govresearchgate.netnih.govresearchgate.net. The soluble form of CLIC proteins adopts a GST-like fold, possessing an active site with a conserved glutaredoxin monothiol motif plos.org. Ethacrynic acid binds to the hydrophobic electrophilic substrate site (H-site) in GSTs, which is adjacent to the GSH binding site researchgate.net. This corresponds to a more open and elongated slot in CLIC1 where IAA-94 is thought to bind nih.govresearchgate.net.
The understanding of the residues surrounding the IAA-94 binding site in CLIC1 (ALA-14, ASN-23, GLU-228, ALA-232, and TYR-233) provides a basis for rational design approaches nih.gov. By modifying the structure of this compound, researchers aim to optimize interactions with specific residues or regions within the binding site of target CLIC isoforms, potentially improving affinity and selectivity. Computational methods, such as docking and molecular dynamics simulations, have been employed to predict binding modes and assess the interactions of potential inhibitors with CLIC proteins nih.gov.
Strategies for Selective Targeting of Specific CLIC Isoforms
A key challenge in developing CLIC inhibitors based on this compound is achieving selectivity among the different CLIC isoforms. The high structural and sequence similarity among CLIC proteins, as well as their relationship to GSTs, contributes to the non-specific binding observed with compounds like IAA-94 biorxiv.org.
Strategies for developing selective analogs involve exploiting the subtle differences in the binding sites and conformational dynamics of individual CLIC isoforms. This can include the synthesis of derivatives with modifications to the indanyloxyacetic acid core structure, aiming to create compounds that preferentially interact with unique features of a desired CLIC target while minimizing binding to others biorxiv.org. Structure-based design, utilizing available crystal structures of CLIC proteins, allows for the in silico screening and design of molecules predicted to fit and interact more favorably with the binding site of a specific isoform biorxiv.org. Despite these efforts, the development of highly selective CLIC inhibitors remains an ongoing area of research biorxiv.orgspandidos-publications.com.
Significance of Chirality in this compound Functionality
The designation this compound indicates that the compound is a specific enantiomer, possessing a chiral center and exhibiting a positive rotation of plane-polarized light. Chirality is a critical factor in the biological activity of many compounds, as enantiomers can interact differently with biological targets, leading to variations in potency, efficacy, and specificity mst.edu.
While "IAA-94" is sometimes used generically, this compound is specifically identified as a potent blocker of epithelial chloride channels chemsrc.comcaymanchem.com. The existence of a racemate, (Rac)-IAA-94, which is the racemic mixture of enantiomers, is also noted medchemexpress.com. Although detailed comparative studies on the biological activity of the individual enantiomers of IAA-94 were not extensively covered in the search results, the explicit designation of the R(+) enantiomer as potent suggests that the stereochemistry at the chiral center is important for its inhibitory activity on CLIC channels chemsrc.com. This aligns with the general principle in pharmacology where one enantiomer is often significantly more active than the other or the racemic mixture mst.edu. Further research specifically comparing the R(+) and S(-) enantiomers would be necessary to fully elucidate the stereoselectivity of IAA-94's interaction with different CLIC isoforms and other chloride channels.
Future Directions in Inhibitor Design for Research Applications
The current limitations of this compound, particularly its lack of specificity across the CLIC family and other chloride channels, highlight the need for the development of novel inhibitors with improved pharmacological profiles for research applications biorxiv.orgspandidos-publications.com. Future directions in CLIC inhibitor design are focused on several key areas:
Developing Isoform-Specific Inhibitors: A major goal is the design of compounds that can selectively target individual CLIC isoforms. This would allow researchers to dissect the specific roles of each CLIC protein in various physiological and pathological processes biorxiv.orgspandidos-publications.com. Strategies include structure-based design, fragment-based drug discovery, and the exploration of allosteric binding sites biorxiv.org.
Improving Potency and Reducing Off-Target Effects: While this compound is considered potent, developing inhibitors with even higher affinity for their intended targets could reduce the concentrations needed for experimental manipulation, potentially minimizing off-target effects on other ion channels or proteins frontiersin.orgbiorxiv.org.
Exploring Novel Chemical Scaffolds: Moving beyond the indanyloxyacetic acid structure of IAA-94 may lead to the discovery of compounds with different binding modes and improved properties. High-throughput screening of diverse chemical libraries and the investigation of natural products are potential avenues nih.gov.
Understanding Conformational Dynamics: A deeper understanding of the conformational changes that CLIC proteins undergo, particularly the transition between soluble and membrane-inserted forms, could inform the design of inhibitors that target specific functional states researchgate.netplos.org.
Q & A
Q. What is the primary mechanism of action of R(+)-IAA-94 in chloride channel inhibition?
this compound is a potent inhibitor of volume-regulated anion channels (VRAC) and chloride intracellular channels (CLICs), including CLIC1. It directly blocks chloride currents without affecting intracellular calcium stores, with an IC50 range of 5–13 μM in epithelial and smooth muscle cells. Its specificity for VRAC and CLIC1 makes it useful for isolating chloride-dependent processes in cellular models .
Q. How should this compound be prepared and stored to ensure experimental consistency?
For in vitro use, dissolve this compound in DMSO at ≥60 mg/mL. Store powder at -20°C (stable for 3 years) and stock solutions at -80°C (6 months) or -20°C (1 month). Use concentrations between 10–100 μM, adjusted for cell type and assay duration. Validate solvent controls to exclude DMSO artifacts .
Q. What are the recommended controls when assessing this compound's specificity in chloride channel inhibition assays?
Include (i) vehicle controls (e.g., DMSO), (ii) alternative chloride channel blockers (e.g., niflumic acid for Ca²⁺-activated Cl⁻ channels), and (iii) calcium chelators (e.g., BAPTA-AM) to confirm that effects are chloride-specific and not secondary to calcium modulation .
Q. What is the optimal concentration range for this compound in in vitro studies targeting epithelial chloride channels?
Use 10–50 μM for epithelial cells, based on IC50 values (5–13 μM). For primary cells or sensitive models (e.g., neurons), titrate from 1 μM upwards to avoid off-target effects. Validate efficacy via patch-clamp or fluorescent chloride indicators .
Advanced Research Questions
Q. How does this compound's inhibition of chloride channels differ from other blockers like niflumic acid or anthracene-9-carboxylic acid?
Unlike ethacrynic acid (which depletes intracellular Ca²⁺) or niflumic acid (Ca²⁺-activated Cl⁻ channel blocker), this compound directly inhibits VRAC/CLIC1 without altering Ca²⁺ signaling. Its lower potency compared to niflumic acid (IC50 ~1 μM) requires higher concentrations but offers selectivity for non-calcium-dependent pathways .
Q. How can cross-species differences in chloride channel expression impact the interpretation of this compound studies?
CLIC isoforms vary across species (e.g., CLIC2a in oysters vs. CLIC1 in mammals). In murine models, confirm target expression via qPCR or immunoblotting. For cross-species comparisons, use phylogenetic analysis to identify conserved CLIC domains .
Q. What methodological considerations are critical when using this compound to study CLIC1-mediated pathways in neurodegenerative disease models?
In CLIC1 studies (e.g., Alzheimer’s), combine this compound with (i) CLIC1 knockdown/knockout models, (ii) electrophysiology to measure Cl⁻ currents, and (iii) fluorescence assays (e.g., MQAE dye) to quantify intracellular Cl⁻. Note that this compound may not bind soluble CLIC1, requiring membrane fractionation .
Q. How should researchers adjust this compound dosing when translating from in vitro to in vivo models, considering pharmacokinetic factors?
Use the Km factor method for cross-species dosing: e.g., a 20 mg/kg dose in mice (Km=3) translates to 10 mg/kg in rats (Km=6). Account for bioavailability by measuring plasma concentrations via HPLC and adjust for tissue permeability differences .
Q. How can researchers reconcile discrepancies in this compound's reported efficacy across different experimental models?
Discrepancies may arise from indirect effects (e.g., ROS modulation) or isoform-specific activity. For example, this compound shows weak binding to CLIC4 in vitro despite inhibiting its function in cellular assays. Use structural modeling (e.g., NMR or cryo-EM) to validate direct interactions .
Q. What experimental approaches can validate the direct interaction of this compound with CLIC1 in membrane environments?
Employ (i) NMR spectroscopy to detect chemical shift perturbations in CLIC1’s glutathione-binding domain, (ii) electrophysiology in lipid bilayers reconstituted with purified CLIC1, and (iii) fluorescence polarization assays with labeled this compound .
Data Analysis & Contradictions
Q. How do PI3K/Akt signaling and chloride flux jointly regulate phagocytosis in this compound-treated immune cells?
In oyster hemocytes, this compound reduces phagocytosis by ~50% via Cl⁻ influx inhibition, which disrupts phagosomal acidification. Co-treatment with PI3K activator 740Y-P restores phagocytosis, indicating Cl⁻-PI3K crosstalk. Use LY294002 (PI3K inhibitor) to dissect this pathway .
Q. Why does this compound fail to inhibit CLIC4 in soluble form despite reported cellular effects?
NMR data show no binding between this compound and soluble CLIC4, suggesting its activity requires membrane-embedded CLIC4 conformations. Use cellular fractionation + co-immunoprecipitation to confirm membrane-specific interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
